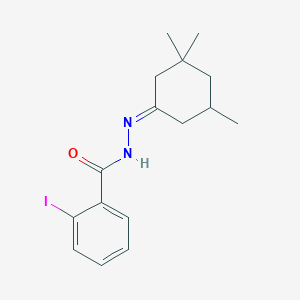![molecular formula C16H12N4O5S2 B4840301 3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4840301.png)
3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide
Overview
Description
3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide, also known as NITD-008, is a promising compound that has been extensively studied for its potential use in the treatment of infectious diseases. This compound is a member of the thiazole-benzamide family of compounds, which have been shown to have potent antiviral activity against a wide range of viruses, including dengue virus, yellow fever virus, and chikungunya virus.
Mechanism of Action
The exact mechanism of action of 3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to target the viral RNA-dependent RNA polymerase, which is essential for viral replication. This compound has been shown to inhibit viral replication by binding to the active site of the RNA polymerase and preventing the incorporation of nucleotides into the growing RNA chain.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of therapeutics for a wide range of viral infections. However, one limitation of this compound is its relatively low potency compared to other antiviral compounds.
Future Directions
There are several future directions for research on 3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action of this compound and its potential as a therapeutic target for viral infections.
3. Development of more potent analogs of this compound with improved antiviral activity.
4. Evaluation of the efficacy of this compound in clinical trials for the treatment of viral infections.
5. Investigation of the potential use of this compound as a prophylactic agent to prevent viral infections.
In conclusion, this compound is a promising compound that has shown potent antiviral activity against a wide range of viruses. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential use in the treatment of infectious diseases, particularly those caused by RNA viruses. In vitro studies have shown that this compound has potent antiviral activity against a wide range of viruses, including dengue virus, yellow fever virus, and chikungunya virus. In vivo studies have also shown promising results, with this compound demonstrating efficacy in animal models of dengue virus and yellow fever virus infections.
Properties
IUPAC Name |
3-[(4-nitrophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S2/c21-15(18-16-17-8-9-26-16)11-2-1-3-12(10-11)19-27(24,25)14-6-4-13(5-7-14)20(22)23/h1-10,19H,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNECIZVQHAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)
![4-methyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4840223.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4840231.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840240.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4840253.png)
![N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4840265.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840270.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea](/img/structure/B4840277.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4840283.png)

![5-({[3-(cyclohexylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840290.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)
